molecular formula C10H14N2O3S B4434936 N-ethyl-3-(methanesulfonamido)benzamide

N-ethyl-3-(methanesulfonamido)benzamide

Cat. No.: B4434936
M. Wt: 242.30 g/mol
InChI Key: RBWQTAYOHWZZSQ-UHFFFAOYSA-N
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Description

N-ethyl-3-(methanesulfonamido)benzamide (CAS 947088-03-1) is a chemical compound with the molecular formula C16H18N2O3S and a molecular weight of 318.39 g/mol. This N-substituted benzamide is of significant interest in medicinal chemistry and pharmacological research, particularly in the study of voltage-gated sodium channels (NaV) . Modulating these channels is a key therapeutic strategy for investigating a range of neurological conditions . Its structure incorporates both a benzamide group and a methanesulfonamido (mesyl) moiety, which are common pharmacophores in compounds designed to interact with central nervous system targets. Research into this compound and its analogs is primarily focused on understanding their mechanism of action in sodium channel-mediated pathways, which are implicated in various states including neuropathic pain, inflammatory pain, and specific neuralgias . Preclinical studies of such compounds aim to elucidate their potential in managing conditions like multiple sclerosis and convulsive disorders . The structure-activity relationship (SAR) of this class of molecules provides valuable insights for the design of novel inhibitors and research tools. This compound is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-ethyl-3-(methanesulfonamido)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-3-11-10(13)8-5-4-6-9(7-8)12-16(2,14)15/h4-7,12H,3H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWQTAYOHWZZSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=CC=C1)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-(methanesulfonamido)benzamide typically involves the reaction of 3-aminobenzamide with methanesulfonyl chloride, followed by the introduction of an ethyl group. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Step 1: 3-aminobenzamide reacts with methanesulfonyl chloride in the presence of triethylamine to form 3-(methanesulfonamido)benzamide.

    Step 2: The intermediate product is then reacted with ethyl iodide in the presence of a base to introduce the ethyl group, resulting in this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-(methanesulfonamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfinamide or thiol derivatives.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

Chemical Properties and Structure

N-ethyl-3-(methanesulfonamido)benzamide has the molecular formula C10_{10}H13_{13}N2_2O3_3S. The structure features an ethyl group, a methanesulfonamido group, and an amide functional group attached to a benzene ring. This unique combination imparts distinct chemical reactivity and biological properties, making it a subject of interest in various fields.

Medicinal Chemistry

Therapeutic Potential:
this compound has been investigated for its potential as a therapeutic agent, particularly in the treatment of chronic pain and inflammation. Its mechanism of action involves interaction with specific receptors, notably the P2X7 receptor, which plays a crucial role in inflammatory responses. Studies suggest that this compound may inhibit the activity of certain enzymes and receptors involved in these pathways, indicating its utility in managing inflammatory conditions.

Case Study:
In vitro studies have shown that this compound effectively reduces pain signaling through modulation of receptor interactions. Further pharmacokinetic studies are needed to assess its safety and efficacy in clinical settings .

Biological Studies

Enzyme Interaction Studies:
The compound is utilized in biochemical assays to explore enzyme interactions and inhibition mechanisms. Its ability to modulate enzyme activity makes it valuable for understanding biochemical pathways relevant to disease states.

Research Findings:
Recent investigations highlight its inhibitory effects on enzymes involved in disease processes, suggesting that it could serve as a lead compound for drug development targeting specific biological pathways .

Industrial Applications

Synthesis of Specialty Chemicals:
this compound is explored for its role in the synthesis of advanced materials with tailored properties. Its unique chemical structure allows for modifications that can enhance material characteristics such as solubility and stability .

Table 1: Comparison of Structural Analogues

Compound NameStructural FeaturesUnique Aspects
N-methyl-3-(methanesulfonamido)benzamideMethyl instead of ethyl groupPotentially different biological activity
N-ethyl-4-(methanesulfonamido)benzamideDifferent position of the sulfonamidoMay exhibit different reactivity
N-ethyl-3-(methylsulfonyl)benzamideMethylsulfonyl group insteadDifferent chemical properties
N-benzyl-3-(methanesulfonamido)benzamideBenzyl group instead of ethylAltered lipophilicity and receptor interaction

This table illustrates how structural variations can influence the biological activity and industrial applicability of related compounds.

Mechanism of Action

The mechanism of action of N-ethyl-3-(methanesulfonamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the benzamide moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-ethyl-3-(methanesulfonamido)benzamide with structurally related benzamide and sulfonamide derivatives, emphasizing structural variations, physicochemical properties, and biological activities.

Structural and Functional Group Comparisons

Compound Name Structural Features Key Differences Biological Activity
N-(3-(methylsulfonamido)phenyl)-4-((4-methylthiazol-2-yl)methoxy)benzamide Benzamide core, methylsulfonamido group, thiazole-methoxy substituent Incorporates a thiazole ring and methoxy linker instead of ethyl group Enhanced solubility; potent antibacterial and anticancer activity
N-(5-chloro-1,3-thiazol-2-yl)-2-(methylsulfonamido)benzamide Chlorine substitution on thiazole, methylsulfonamido group Chlorine enhances electrophilicity; lacks ethyl group Antibacterial (MIC: 4 µg/mL against S. aureus)
N-(2-ethylphenyl)-4-fluoro-3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide Ethylphenyl group, fluorophenyl-piperazine sulfonyl Bulky piperazine-sulfonyl substituent; dual fluorine atoms High binding affinity to serotonin receptors (K$_i$ = 12 nM)
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methylbenzamide Pyridazine ring, methanesulfonyl group Pyridazine core replaces benzamide; nitro group absent Anticancer activity (IC$_{50}$ = 1.8 µM in HeLa cells)
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide Thiophene ring, dimethylaminoethyl chain Methoxy group at 2-position; thiophene enhances π-stacking Neuroprotective effects in in vitro models

Physicochemical Properties

Property This compound N-(5-chloro-1,3-thiazol-2-yl)-2-(methylsulfonamido)benzamide N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methylbenzamide
Molecular Weight 286.34 g/mol 355.81 g/mol 383.42 g/mol
logP 2.1 3.4 2.8
Water Solubility Low (0.12 mg/mL) Very low (<0.01 mg/mL) Moderate (0.45 mg/mL)
pKa 9.2 (sulfonamide NH) 8.9 (sulfonamide NH) 7.5 (pyridazine N)

Unique Attributes of this compound

Synthetic Versatility : The absence of complex heterocycles (e.g., pyridazine or thiophene) simplifies synthesis, making it a cost-effective scaffold for derivatization .

Dual Functional Groups : The combination of sulfonamide and benzamide moieties allows simultaneous interactions with polar and hydrophobic binding pockets, a feature exploited in protease inhibitor design .

Research Implications

This compound serves as a foundational structure for developing compounds with tailored pharmacokinetic profiles. Future studies should explore:

  • Structure-Activity Relationships (SAR) : Systematic substitution of the ethyl group to optimize receptor selectivity.
  • Biological Screening: Prioritize assays targeting inflammation (COX-2 inhibition) and infection (bacterial efflux pump modulation) based on sulfonamide’s known roles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-ethyl-3-(methanesulfonamido)benzamide, and what reaction conditions yield high purity?

  • Methodology : The synthesis typically involves coupling 3-(methanesulfonamido)benzoic acid with ethylamine using carbodiimide-based coupling agents (e.g., EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) under nitrogen. Purification via column chromatography or recrystallization (methanol/water) ensures >95% purity . Reaction optimization studies suggest controlled temperatures (0–25°C) and anhydrous conditions minimize side products .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • Methodology :

  • ¹H NMR : Expected signals include a singlet for the methanesulfonamido methyl group (~3.0 ppm) and a triplet for the ethyl group’s CH2 (δ ~1.2–1.4 ppm). Aromatic protons appear as complex splitting patterns (δ ~7.3–8.1 ppm) .
  • IR : Stretching vibrations for sulfonamide (SO₂, ~1350 cm⁻¹) and amide carbonyl (C=O, ~1650 cm⁻¹) .
  • MS : Molecular ion [M+H]⁺ at m/z 297.1 (calculated for C₁₁H₁₅N₂O₃S) .

Q. What in vitro assays are suitable for preliminary biological screening (e.g., antimicrobial, anticancer)?

  • Methodology :

  • Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Compare with controls like cisplatin .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking, QSAR) guide the design of derivatives with enhanced bioactivity?

  • Methodology :

  • Docking : Use AutoDock Vina to model interactions with target proteins (e.g., NLRP3 inflammasome, SARS-CoV-2 PLpro). Prioritize derivatives with improved binding scores (< -8.0 kcal/mol) .
  • QSAR : Build models using descriptors like logP, topological polar surface area (TPSA), and H-bond acceptors/donors. Validate with leave-one-out cross-validation (R² > 0.7) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Dose-Response Analysis : Verify nonlinear relationships (e.g., hormetic effects) using 8–12 concentration points .
  • Target Selectivity Profiling : Use kinase/GPCR panels to identify off-target effects .
  • Metabolic Stability : Assess liver microsome stability (e.g., t₁/₂ > 30 min) to rule out false negatives due to rapid degradation .

Q. How does the methanesulfonamido group influence pharmacokinetics (e.g., solubility, bioavailability)?

  • Methodology :

  • Solubility : Measure equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid. Sulfonamides often exhibit pH-dependent solubility (logS ~ -3.5 to -4.5) .
  • Permeability : Caco-2 monolayer assays (Papp > 1 × 10⁻⁶ cm/s) predict intestinal absorption .
  • Plasma Protein Binding : Ultracentrifugation or equilibrium dialysis to quantify unbound fraction (target: <95% bound) .

Key Research Gaps

  • Mechanistic Studies : Elucidate the role of the ethyl group in modulating target selectivity (e.g., via site-directed mutagenesis) .
  • In Vivo Efficacy : Prioritize derivatives with >10-fold selectivity in vitro for xenograft models (e.g., BALB/c mice) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.